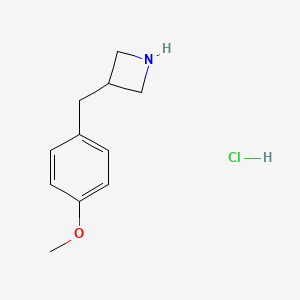

3-(4-Methoxybenzyl)azetidine hydrochloride

Description

Overview of Azetidine (B1206935) Chemistry in Modern Organic Synthesis

Azetidines are four-membered, saturated heterocyclic compounds containing one nitrogen atom. numberanalytics.com Their chemistry is largely dictated by the significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain makes them more reactive and susceptible to ring-opening reactions compared to their five-membered counterparts, pyrrolidines, yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchgate.net This balance of stability and reactivity makes azetidines versatile substrates in organic chemistry. rsc.org

The synthesis of the azetidine core has been a subject of extensive research, with numerous methods developed. These strategies are broadly categorized into cyclizations and cycloadditions. rsc.org Common synthetic routes include:

Intramolecular Cyclization: This is a classic approach involving nucleophilic substitution, where a nitrogen atom displaces a leaving group on a γ-carbon. rsc.org

[2+2] Photocycloadditions: Reactions between imines and alkenes can yield the azetidine ring. magtech.com.cn

Ring Expansion/Contraction: Methods such as the ring expansion of aziridines or the contraction of five-membered heterocycles have been employed. magtech.com.cnrsc.org

Modern Methods: More recent advances include Ti(IV)-mediated couplings, strain-release homologation of azabicyclo[1.1.0]butanes, and various catalyzed reactions that allow for the construction of highly functionalized azetidine rings. rsc.orgorganic-chemistry.org

Once formed, the azetidine ring can be functionalized at various positions, making it a valuable scaffold for creating diverse molecular architectures. researchgate.netnih.gov

Importance of Four-Membered Nitrogen-Containing Heterocycles as Synthetic Intermediates

Four-membered heterocycles, particularly those containing nitrogen like azetidines and their β-lactam (2-azetidinone) cousins, are crucial intermediates in synthetic chemistry. nih.govbritannica.com Their importance stems from their ability to act as constrained scaffolds and reactive building blocks. The ring strain that defines their reactivity allows for selective ring-opening reactions, providing access to a variety of linear, functionalized amine derivatives that would be difficult to synthesize otherwise. britannica.com

These heterocycles serve as key precursors for more complex molecules. numberanalytics.com For instance, the functionalization at different positions on the azetidine ring allows chemists to introduce a wide range of substituents, effectively using the small ring as a template to build larger, more elaborate structures. researchgate.net They are foundational in the synthesis of natural products, pharmaceuticals, and agrochemicals. numberanalytics.commagtech.com.cn The well-defined stereochemistry of many substituted azetidines also makes them valuable as chiral auxiliaries and catalysts in asymmetric synthesis. magtech.com.cn

Structural Context of 3-(4-Methoxybenzyl)azetidine Hydrochloride within Azetidine Chemistry

This compound is a specific example of a 3-substituted azetidine. The "3-substitution" pattern is particularly significant in the design of functional molecules. rsc.orgacs.org The substituent at the C-3 position projects away from the nitrogen atom, allowing for the introduction of various functional groups without significant steric hindrance to reactions involving the nitrogen.

The key structural components of this compound are:

The Azetidine Ring: A saturated four-membered ring containing one nitrogen atom, providing the core heterocyclic structure.

The 3-(4-Methoxybenzyl) Group: A benzyl (B1604629) group substituted with a methoxy (B1213986) group at the para position, attached to the third carbon of the azetidine ring. This group adds significant steric bulk and specific electronic properties. The methoxybenzyl group is a common motif in medicinal chemistry and can also function as a protecting group in organic synthesis.

The Hydrochloride Salt: The azetidine nitrogen is basic and is protonated to form a hydrochloride salt, which typically improves the compound's crystallinity and stability for storage and handling. acs.org

This compound is a building block, often used in the synthesis of more complex molecules. cymitquimica.com The azetidine nitrogen can be further functionalized, and the methoxybenzyl group can be modified or may itself be a key part of a larger pharmacophore. The synthesis of such 3-substituted azetidines often involves multi-step sequences, for example, starting from a precursor like 1-Boc-3-azetidinone, followed by reactions to introduce the desired substituent at the C-3 position. acs.org

Table of Physicochemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1172289-43-8 bldpharm.com |

| Molecular Formula | C₁₁H₁₆ClNO bldpharm.com |

| Molecular Weight | 213.70 g/mol bldpharm.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10;/h2-5,10,12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXGKFOYBCIVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 4 Methoxybenzyl Azetidine Hydrochloride

Ring Strain and Its Influence on Reactivity Profiles

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, possesses a considerable degree of ring strain, estimated to be approximately 25.4 kcal/mol. nih.govmagtech.com.cn This strain is a consequence of bond angle deviation from the ideal sp³ tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of the ring substituents. organic-chemistry.org The strain energy of azetidines is intermediate between that of the more reactive aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). nih.gov This intermediate level of strain endows azetidines with a unique combination of reasonable stability for handling and pronounced reactivity that can be triggered under specific conditions. magtech.com.cngoogle.com

Table 1: Comparison of Ring Strain in Cyclic Amines

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 nih.gov |

| Azetidine | 4 | 25.4 nih.gov |

| Pyrrolidine (B122466) | 5 | 5.4 nih.gov |

Ring-Opening and Expansion Reactions

The relief of ring strain is a powerful thermodynamic driving force for reactions involving the opening or expansion of the azetidine ring. nih.gov For 3-(4-methoxybenzyl)azetidine hydrochloride, the nitrogen atom is protonated, forming an azetidinium ion. This pre-activation significantly enhances the ring's susceptibility to nucleophilic attack, as the positively charged nitrogen atom is a much better leaving group. google.comoup.com

Ring expansion of azetidines provides a valuable synthetic route to substituted pyrrolidines (five-membered aza-heterocycles). rsc.org One common strategy involves the intramolecular rearrangement of an activated azetidine. For a 2-substituted azetidine bearing a side chain with a nucleophilic or leaving group, intramolecular N-alkylation can form a bicyclic azetidinium intermediate, which is then opened by a nucleophile. rsc.org For a 3-substituted azetidine like the title compound, a rearrangement could be envisioned following the generation of a reactive intermediate, such as a carbocation, adjacent to the ring.

A general pathway for ring expansion involves the formation of a 1-azoniabicyclo[3.2.0]heptane intermediate from a 2-(3-hydroxypropyl)azetidine, which upon nucleophilic attack can yield both pyrrolidines and azepanes. rsc.org While not directly applicable to the title compound, this illustrates the principle of using intramolecular cyclization and subsequent cleavage to achieve ring expansion. The synthesis of pyrrolidines often proceeds through methods like the cyclization of acyclic precursors or transition-metal-catalyzed reactions. researchgate.netresearchgate.net The conversion of an azetidine to a pyrrolidine represents a formal [3+2] cycloaddition or rearrangement process, which can be a powerful tool in heterocyclic synthesis. chemdad.com

In the presence of acid, as in this compound, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. oup.comchemdad.com This species is highly susceptible to nucleophilic ring-opening reactions. google.comnih.gov The regioselectivity of the attack by a nucleophile is a critical consideration. For an unsymmetrically substituted azetidinium ion, the nucleophile can attack either the C2 or C4 carbon. The outcome is governed by a combination of steric hindrance and electronic effects, including the ability of substituents to stabilize a developing positive charge in the transition state. google.comnih.gov

In the case of a 3-substituted azetidinium ion, the two methylene (B1212753) carbons (C2 and C4) are electronically similar but may be sterically different depending on the ring conformation. For 3-(4-methoxybenzyl)azetidine, the bulky substituent at C3 could sterically influence the approach of a nucleophile. Studies on other substituted azetidinium ions have shown that nucleophiles generally attack the less substituted carbon atom. nih.govacs.org Acid-mediated processes can also facilitate ring expansion, for example, through a pinacol-type rearrangement if a suitable carbocation can be generated. nih.gov

Reactivity at the Azetidine Nitrogen

The nitrogen atom of 3-(4-methoxybenzyl)azetidine, once deprotonated from its hydrochloride salt form, acts as a typical secondary amine nucleophile. It can readily participate in reactions such as N-alkylation and N-acylation.

N-alkylation and N-acylation are fundamental transformations for modifying the azetidine nitrogen. These reactions typically proceed under standard conditions. N-alkylation can be achieved using alkyl halides, while N-acylation is commonly performed with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. nih.gov

The nucleophilicity of the azetidine nitrogen is comparable to other cyclic secondary amines. The presence of the 3-(4-methoxybenzyl) substituent is not expected to significantly hinder the reactivity of the distal nitrogen atom, allowing for the synthesis of a wide array of N-substituted derivatives.

Table 2: Representative N-Functionalization Reactions of Azetidines

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Benzyl (B1604629) bromide | N-Benzylazetidine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Acylation | Acetyl chloride | N-Acetylazetidine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

| Reductive Amination | Acetone (B3395972), NaBH(OAc)₃ | N-Isopropylazetidine | Acetic acid, Dichloroethane |

In multi-step syntheses, the azetidine nitrogen is often protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups due to its stability under many reaction conditions and its facile removal under acidic conditions. The N-Boc derivative of 3-(4-methoxybenzyl)azetidine can be readily prepared by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. chemdad.com

The 4-methoxyphenyl (B3050149) (PMP) group is another important protecting group for amines, though less common for azetidines than the Boc group. It is typically installed via N-arylation with a suitable reagent like 4-fluoroanisole (B119533) or through Buchwald-Hartwig amination. The PMP group is valued for its stability and can be removed under oxidative conditions, for example, with ceric ammonium (B1175870) nitrate (B79036) (CAN), which offers an orthogonal deprotection strategy to the acid-labile Boc group. The cleavage of the N-PMP group provides the free secondary amine, allowing for further functionalization.

Table 3: Common Nitrogen Protecting Groups for Azetidines and Their Cleavage

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) |

| 4-Methoxybenzyl | PMB | 4-Methoxybenzyl chloride | Oxidative cleavage (e.g., DDQ, CAN) |

Functionalization of the Benzylic Position

The benzylic carbon—the CH₂ group situated between the azetidine and the phenyl rings—is an activated position amenable to several types of synthetic modifications.

Functionalization via α-lithiation involves the deprotonation of a carbon atom adjacent to a stabilizing group. In the case of an N-protected 3-(4-methoxybenzyl)azetidine, the benzylic proton is susceptible to removal by a strong base, such as an organolithium reagent, due to the resonance-stabilizing effect of the adjacent phenyl ring. This generates a benzylic carbanion, which can then be trapped by a variety of electrophiles.

While direct studies on this compound are not prevalent, the principles can be inferred from related systems. For instance, studies on N-Boc-azetidines have demonstrated that α-lithiation followed by the addition of an electrophile is a viable strategy for introducing substituents onto the azetidine ring. nih.gov Similarly, N-sulfonyl-activated aziridines undergo lithiation and subsequent trapping with electrophiles like aldehydes, providing a route to functionalized small rings. rsc.org For the benzylic position of the title compound (after deprotection and N-protection), treatment with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would be expected to generate the lithiated species. This nucleophilic intermediate could then react with electrophiles such as alkyl halides, carbonyl compounds, or silyl (B83357) chlorides to install a new substituent at the benzylic carbon.

The benzylic position is also a focal point for radical-mediated reactions. The C-H bond at this position is relatively weak and can undergo homolytic cleavage to form a resonance-stabilized benzylic radical. This intermediate can participate in various bond-forming reactions. A common strategy involves the addition of such radicals to electron-deficient alkenes in a conjugate or Michael-type addition.

Recent advancements in photoredox catalysis have provided mild conditions for generating carbon-centered radicals and facilitating their addition to coupling partners. nih.gov For example, a tertiary radical has been successfully coupled with an α-chlorocyclopentenone using a ruthenium-based photocatalyst under blue light irradiation. nih.gov This highlights a potential pathway for functionalizing the benzylic position of 3-(4-methoxybenzyl)azetidine. The generation of a radical at the benzylic carbon, followed by its addition to an acceptor molecule, could create a new carbon-carbon bond at this site, leading to more complex molecular architectures. nih.gov The field of radical strain-release photocatalysis further underscores the utility of radical intermediates in the synthesis and functionalization of strained rings like azetidines. unife.itchemrxiv.org

Transformations Involving the Methoxy (B1213986) Group or Aromatic Ring

The 4-methoxyphenyl moiety presents additional opportunities for synthetic modification, either by altering the aromatic ring itself or by cleaving or converting the methoxy group.

The methoxy group is a strong electron-donating group, which activates the aromatic ring toward electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho positions (C-3 and C-5) relative to the methoxy group. Standard electrophilic substitution reactions such as halogenation (using reagents like N-bromosuccinimide), nitration (with nitric acid and sulfuric acid), and Friedel-Crafts acylation or alkylation can be employed to introduce new functional groups onto the aromatic ring. The specific reaction conditions would need to be chosen carefully to avoid side reactions involving the azetidine nitrogen. The regioselectivity of these substitutions is generally high, affording ortho-substituted products.

The p-methoxybenzyl (PMB) group is widely used as a protecting group for alcohols in organic synthesis, and numerous methods exist for its cleavage. researchgate.net These established protocols are applicable to the methoxy group in 3-(4-methoxybenzyl)azetidine, which would convert it into a phenolic hydroxyl group. This transformation unlocks a new site for functionalization.

Common methods for cleaving p-methoxybenzyl ethers include oxidative cleavage, acidic hydrolysis, and other specialized conditions. Oxidative methods often employ reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (CAN). researchgate.net Acid-catalyzed cleavage can be achieved with strong acids such as trifluoroacetic acid (TFA) or with milder, more selective systems like catalytic hydrochloric acid in hexafluoro-2-propanol (HFIP). nih.govuniversiteitleiden.nl Once the methoxy group is cleaved to a phenol, the resulting hydroxyl group can be converted into other functional groups, such as ethers or esters, through standard Williamson ether synthesis or acylation reactions.

| Reagent/System | Conditions | Type of Cleavage | Reference |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O, Room Temperature | Oxidative | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Aqueous Acetonitrile | Oxidative | researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane, 0 °C to RT | Acidic | nih.gov |

| HCl (catalytic) in HFIP/DCM | Room Temperature | Acidic | universiteitleiden.nl |

| Dimethylboron Bromide (BBr₃·SMe₂) | Dichloromethane, -78 °C | Lewis Acidic | researchgate.net |

Reactions with Nucleophiles and Electrophiles

The reactivity of the azetidine ring is dominated by the nucleophilicity of the nitrogen atom and the inherent ring strain (approx. 25.4 kcal/mol). rsc.org The hydrochloride salt form of the title compound means the nitrogen is protonated and non-nucleophilic. However, upon neutralization to the free base, the secondary amine becomes a potent nucleophile.

The lone pair on the nitrogen can readily attack a wide range of electrophiles. rsc.org Common reactions include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form N-substituted azetidines and amides, respectively. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-functionalization. These reactions are fundamental for incorporating the azetidine scaffold into larger molecules. rsc.org For example, N-benzylic azetidine-2-carbonitriles have been prepared and subsequently modified through reactions involving the azetidine nitrogen. rsc.org

Conversely, the high ring strain makes the azetidine susceptible to ring-opening reactions upon attack by nucleophiles, particularly when the ring is activated by an electron-withdrawing group on the nitrogen. rsc.org While more stable than the corresponding aziridine, the azetidine ring can be cleaved by strong nucleophiles under certain conditions, leading to linear amine derivatives.

| Electrophile | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., Benzyl Bromide) | N-Alkylation | Tertiary Amine | rsc.org |

| Acyl Chloride (e.g., Acetyl Chloride) | N-Acylation | Amide | rsc.org |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Tertiary Amine | rsc.org |

| Sulfonyl Chloride (e.g., Tosyl Chloride) | N-Sulfonylation | Sulfonamide | rsc.org |

| Isocyanate | N-Addition | Urea Derivative | rsc.org |

Advanced Applications in Organic Synthesis

Role as a Privileged Building Block for Complex Molecule Assembly

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a fertile ground for drug discovery. The azetidine (B1206935) ring system is considered one such scaffold, and the incorporation of a 3-substituent, as seen in 3-(4-Methoxybenzyl)azetidine , provides a vector for further functionalization and diversification. The 4-methoxybenzyl group not only serves as a protecting group for the azetidine nitrogen but also influences the steric and electronic properties of the molecule, guiding its reactivity in subsequent transformations.

The utility of 3-substituted azetidines as building blocks stems from their ability to undergo ring-opening reactions or modifications at the nitrogen atom, allowing for their integration into larger, more complex structures. The strain inherent in the four-membered ring can be harnessed to drive reactions that would be less favorable with larger, less strained heterocycles. This makes 3-(4-Methoxybenzyl)azetidine a valuable synthon for creating libraries of compounds for high-throughput screening in drug discovery programs.

Use in the Synthesis of Conformationally Constrained Amino Acid Analogues

Conformationally constrained amino acids are invaluable tools in peptide science and drug design, as they help to lock a peptide into a specific bioactive conformation, potentially leading to increased potency, selectivity, and metabolic stability. The rigid framework of the azetidine ring makes it an ideal scaffold for creating novel amino acid analogues.

Precursor for Polyamine Ligands

Polyamines are a class of organic compounds characterized by the presence of two or more primary amino groups. They are known to play crucial roles in various biological processes and are also important ligands in coordination chemistry. The synthesis of complex polyamines often requires building blocks that allow for the controlled introduction of nitrogen atoms.

The azetidine ring in 3-(4-Methoxybenzyl)azetidine hydrochloride can be viewed as a masked diamine. Through ring-opening reactions, typically initiated by nucleophiles, the azetidine can be converted into a linear chain containing two amino groups. The 4-methoxybenzyl group on the nitrogen can be retained during this process and removed at a later stage, providing orthogonal control over the different nitrogen atoms within the resulting polyamine. This strategy allows for the synthesis of unsymmetrical polyamines with well-defined substitution patterns, which can then be used as ligands for metal complexes or as scaffolds for further elaboration. The synthesis of polyamines often involves the cleavage of nitrogen-containing rings like aziridines and azetidines. nih.gov

Application in Catalysis

The development of novel ligands is a central theme in catalysis, particularly in the field of asymmetric synthesis where the ligand is responsible for inducing stereoselectivity. Azetidine derivatives have shown promise as chiral ligands for a variety of metal-catalyzed reactions.

Ligand Design for Metal Complexes

The nitrogen atom of the azetidine ring in 3-(4-Methoxybenzyl)azetidine can act as a coordinating atom for a metal center. By introducing additional coordinating groups onto the azetidine scaffold, multidentate ligands can be prepared. The rigid nature of the azetidine ring can pre-organize these coordinating groups in a specific spatial arrangement, which can have a profound effect on the catalytic activity and selectivity of the resulting metal complex. The 4-methoxybenzyl group can be strategically removed to allow for further functionalization at the nitrogen, enabling the synthesis of a diverse library of ligands from a common precursor.

Role in Asymmetric Transformations

In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal catalyst, which in turn directs the formation of one enantiomer of the product over the other. Chiral azetidine-containing ligands, derived from precursors like 3-(4-Methoxybenzyl)azetidine , can be employed in a range of asymmetric transformations. For example, they can be used in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The conformational rigidity of the azetidine ring is advantageous in this context, as it can lead to a well-defined chiral pocket around the metal center, resulting in high levels of enantioselectivity.

Integration into Peptidomimetic Scaffolds

Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. The incorporation of non-natural structural elements is a key strategy in the design of peptidomimetics.

Computational and Theoretical Studies on Azetidine Ring Systems

Mechanistic Investigations of Azetidine (B1206935) Syntheses and Transformations

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of various reactions that form and modify the azetidine ring. These investigations help rationalize experimental observations, such as chemoselectivity and stereoselectivity, by modeling the reaction pathways.

For instance, DFT calculations have been employed to understand the substituent effects in photo-induced copper-catalyzed [3+1] radical cascade cyclizations for azetidine synthesis. nih.gov Calculations revealed that for a tertiary radical, the cyclization pathway is kinetically preferred over C-N bond cleavage by 2.4 kcal/mol, which aligns with experimental outcomes. nih.gov Conversely, for a secondary radical, C-N bond cleavage is favored by 2.8 kcal/mol, demonstrating the power of computational analysis in predicting reaction selectivity. nih.gov

Other synthetic routes have also been scrutinized using theoretical models. The mechanism for a palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination to form azetidines was proposed to involve the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org This process is promoted by an oxidant and an additive, leading to the formation of the azetidine ring through intramolecular cyclization. rsc.org Furthermore, theoretical studies have explored the photoinduced [2+2] cycloaddition reactions to form azetidines, such as the aza-Paterno-Büchi reaction, confirming that the reaction proceeds via triplet energy transfer. rsc.org

Mechanistic studies have also shed light on the reactivity of functionalized azetidines. The behavior of α-lithiated N-Boc-2-arylazetidines has been investigated, revealing unexpected reactivity profiles that lead to regioselective functionalization or self-condensation to form novel peptidomimetics. nih.gov DFT calculations, combined with in-situ FT-IR analysis, have helped to understand the dynamics of these lithiated intermediates, suggesting the involvement of equilibrating diastereoisomers. nih.gov

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations provide a quantitative understanding of the energetics of reaction pathways, including the structures and energies of transition states. These calculations are crucial for explaining outcomes that are under kinetic rather than thermodynamic control, a common scenario in the synthesis of strained rings like azetidines. acs.orgresearchgate.net

A notable application is the regio- and diastereoselective synthesis of 2-arylazetidines, where DFT calculations at the M06-2X/6-31G(d,p) level of theory were used to explain the preferential formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net The calculations showed that the transition states leading to the azetidine products are significantly lower in energy. acs.org The Gibbs free energy difference between the two lowest transition states, leading to trans and cis azetidine products, was calculated to be only about 10 kJ mol⁻¹, which is sufficient to ensure high diastereoselectivity at low reaction temperatures, consistent with experimental results. acs.orgresearchgate.net

The following table summarizes the calculated thermodynamic data for the formation of azetidine versus pyrrolidine derivatives, highlighting the kinetic preference for the four-membered ring.

| Product | ΔH‡ (kJ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

| trans-Azetidine | 50.5 | 58.0 |

| cis-Azetidine | 65.6 | 67.7 |

| trans-Pyrrolidine | 70.8 | 79.4 |

| cis-Pyrrolidine | 77.1 | 80.8 |

| Data from J. Org. Chem. 2020, 85, 11226−11239. researchgate.net |

These computational findings provide a deeper explanation for the observed selectivity, going beyond the phenomenological application of Baldwin's rules. acs.orgresearchgate.net

Conformational Analysis and Ring Dynamics

The four-membered azetidine ring is not planar and exists in a puckered conformation. nih.gov The degree of puckering and the preferred conformation are influenced by the substituents on the ring and the nitrogen atom. Computational studies are essential for determining the stable conformations and the energy barriers between them.

Substituent effects on ring conformation are significant. For example, computational analysis of fluorinated azetidine derivatives revealed that the ring pucker can be inverted upon protonation of the nitrogen atom. researchgate.net In the neutral molecule, the fluorine atom is positioned far from the nitrogen. However, in the charged azetidinium cation, a charge-dipole interaction intensifies, causing the ring to pucker in a way that brings the fluorine atom closer to the positively charged nitrogen. researchgate.net This control over conformation through strategic fluorination has implications for designing molecules with specific shapes and properties, such as in organocatalysis. researchgate.net The dynamic behavior of lithiated azetidines has also been a subject of computational investigation, revealing configurational instability at the C-Li center, which contrasts with the stability of corresponding lithiated aziridines. nih.gov

Electronic Structure and Reactivity Descriptors

The reactivity of azetidines is largely governed by their electronic structure, which is dominated by significant ring strain (approx. 25.4 kcal/mol). researchgate.netrsc.org This strain energy, intermediate between that of highly reactive aziridines and more stable pyrrolidines, makes azetidines stable enough for handling yet reactive under appropriate conditions. researchgate.netrsc.org

Theoretical studies help to quantify and understand the electronic factors that drive this reactivity. The nitrogen atom's lone pair of electrons and the polarity of the C-N bonds are key features. Computational docking studies on 1-(3,5-dimethoxyphenyl)azetidin-2-ones, for example, have been used to rationalize their antiproliferative activity by modeling their binding conformations in the colchicine binding site of tubulin. mdpi.com These studies predicted hydrogen bonding between the carbonyl oxygen of the β-lactam ring and the protein, providing insight into the structure-activity relationship. mdpi.com

The electronic properties and inherent ring strain of azetidines make them valuable building blocks in medicinal chemistry. researchgate.netnih.gov The introduction of the azetidine scaffold can improve physicochemical properties such as metabolic stability and bioavailability. researchgate.net Computational models are increasingly used to predict these properties, aiding in the rational design of new therapeutic agents.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of substituted azetidines often involve multi-step sequences that may rely on protecting groups and harsh reagents. nih.gov Modern synthetic chemistry is moving towards more atom-economical, efficient, and sustainable methods. Future research on the synthesis of 3-(4-Methoxybenzyl)azetidine hydrochloride could focus on these innovative approaches.

Photocatalysis, particularly using visible light, has emerged as a powerful tool for constructing strained ring systems under mild conditions. nih.govresearchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing the azetidine (B1206935) core. rsc.orgresearchgate.netnih.gov Future work could adapt this methodology, potentially using a 4-methoxybenzyl substituted precursor, to form the target azetidine in a single, light-mediated step. acs.orgnih.gov Another promising avenue is the use of copper-catalyzed [3+1] radical cascade cyclizations, which can construct the azetidine ring through a double C-H activation mechanism, offering high atom economy. nih.gov

Furthermore, the principles of flow chemistry could be applied to enhance the safety and scalability of existing or newly developed synthetic routes. figshare.com Continuous flow processes can allow for better control over reaction parameters and the safe handling of reactive intermediates, which is particularly relevant when constructing strained ring systems.

| Synthetic Strategy | Description | Potential Advantages for this compound | Key Research Focus |

|---|---|---|---|

| Visible-Light Photocatalysis (e.g., aza Paternò-Büchi) | [2+2] cycloaddition of an imine and an alkene mediated by light. rsc.orgnih.gov | Mild conditions, high functional group tolerance, direct ring formation. | Design of suitable precursors and optimization of photocatalyst systems. |

| Transition-Metal Catalyzed C-H Amination | Intramolecular cyclization via palladium(II)-catalyzed C(sp³)–H amination. rsc.org | High efficiency and regioselectivity without pre-functionalization. | Development of catalysts that are effective for the specific substrate. |

| Ring Expansion of Aziridines | A one-carbon ring expansion of a corresponding aziridine (B145994) precursor. nih.gov | Stereospecific synthesis from readily available chiral aziridines. | Exploration of reagents to efficiently insert a carbon unit. |

| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor. figshare.com | Improved safety, scalability, and precise control over reaction conditions. | Adaptation of batch procedures to a continuous flow setup. |

Exploration of Underexplored Reactivity Modes

The chemical behavior of this compound is dictated by the interplay between the strained azetidine ring and its substituent. While the fundamental reactivity of azetidines is known, there are several underexplored areas ripe for investigation.

Ring-Opening Reactions: The strain energy of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions. beilstein-journals.orgresearchgate.net A key area for future research is the regioselective control of this process. For a 3-substituted azetidine, nucleophilic attack can occur at either the C2 or C4 position. The electronic and steric influence of the 4-methoxybenzyl group on this regioselectivity is a topic of significant interest. Studies employing a diverse range of nucleophiles and Lewis acid catalysts could elucidate the factors governing the cleavage of the C2-N versus the C4-N bond, providing access to a variety of functionalized acyclic amine derivatives. acs.org

Direct C-H Functionalization: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Applying this strategy to the azetidine ring of this compound would be a powerful method for creating more complex derivatives without the need for pre-installed functional groups. Research could target the stereoselective introduction of new substituents at the C2 or C4 positions, leveraging the directing capabilities of the ring nitrogen or the benzyl (B1604629) group. uni-muenchen.de

Strain-Release Manipulations: The inherent ring strain can be harnessed in reactions beyond simple ring-opening. rsc.org Strain-release-driven rearrangements or cycloadditions, where the azetidine acts as a reactive partner, could lead to the formation of larger heterocyclic systems like pyrrolidines or piperidines. nih.gov Investigating the participation of the 3-(4-methoxybenzyl)azetidine core in such transformations could unlock novel synthetic pathways.

| Reactivity Mode | Description | Research Question for this compound |

|---|---|---|

| Regioselective Ring-Opening | Cleavage of a C-N bond by a nucleophile at a specific position. | How does the 3-(4-methoxybenzyl) group direct nucleophilic attack to C2 vs. C4? |

| Direct C-H Functionalization | Activation and substitution of a C-H bond on the azetidine ring. | Can new substituents be selectively installed at C2 or C4? |

| Strain-Release Rearrangements | Using the ring strain to drive transformations into larger ring systems. nih.gov | Can the compound be used as a synthon for complex pyrrolidines or piperidines? |

| N-Functionalization | Chemical modification of the ring nitrogen atom. | How does the 3-substituent affect the nucleophilicity and reactivity of the nitrogen? |

Expansion of Applications in Chemical Methodologies

Beyond being a synthetic target, this compound has potential as a valuable tool in various chemical methodologies. Its defined structure and chirality (if resolved into enantiomers) make it an attractive candidate for broader applications.

As a Building Block in Medicinal Chemistry: Azetidines are increasingly used as bioisosteres for other common groups in drug discovery, offering improved metabolic stability and physicochemical properties. nih.govnih.gov The 3-(4-Methoxybenzyl)azetidine scaffold can serve as a rigid core for the synthesis of compound libraries targeting various biological endpoints. nih.govnih.gov Future work will likely involve using this compound as a starting point for creating diverse analogues for structure-activity relationship (SAR) studies.

In Peptidomimetics and Macrocycles: The rigid conformation of the azetidine ring can be used to induce specific turns in peptide chains. researchgate.net Incorporating derivatives of 3-(4-Methoxybenzyl)azetidine into peptides can help create stable secondary structures and improve proteolytic resistance. This makes it a valuable tool for the synthesis of constrained peptides and macrocycles with potential therapeutic applications. researchgate.net

In Asymmetric Catalysis: Chiral amines are widely used as ligands for transition metal catalysts and as organocatalysts. If prepared in an enantiomerically pure form, 3-(4-Methoxybenzyl)azetidine could be explored as a novel chiral ligand. The nitrogen atom can coordinate to a metal center, while the stereocenter at C3, bearing the benzyl group, could create a chiral environment to influence the stereochemical outcome of a catalyzed reaction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Methoxybenzyl)azetidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting from benzylamine derivatives. Key steps include:

- Nucleophilic substitution : Reacting 4-methoxybenzyl halides with azetidine precursors in solvents like THF or DMF under basic conditions (e.g., NaH or K₂CO₃) .

- Salt formation : Treating the free base with HCl to improve solubility and stability .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring structure and substituent positions (e.g., methoxybenzyl group) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and salt formation in crystalline states .

- Quality control : Pair HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

Q. How do the solubility and stability of this compound vary under different experimental conditions?

- Solubility : The hydrochloride salt enhances water solubility compared to the free base. Solubility profiles should be tested in buffers (pH 1–7.4) and organic solvents (DMSO for stock solutions) .

- Stability : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity. Use LC-MS to monitor hydrolytic or oxidative degradation, particularly of the methoxy group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-(4-Methoxybenzyl)azetidine derivatives for target-specific bioactivity?

- Methodology :

- Substituent variation : Compare analogs with halogen (e.g., 4-chloro, 4-fluoro) or bulkier groups (e.g., trifluoromethyl) to assess steric/electronic effects on target binding .

- Biological assays : Test derivatives against enzyme/receptor panels (e.g., kinases, GPCRs) to identify selectivity trends.

- Case study : Replace the methoxy group with ethoxy () to evaluate how electron-donating groups modulate activity .

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

- Approaches :

- Molecular docking : Use software like AutoDock Vina to model interactions with protein active sites (e.g., serotonin receptors) .

- MD simulations : Assess conformational stability of the azetidine ring in binding pockets over 100-ns trajectories .

- Validation : Cross-reference computational data with experimental IC₅₀ values from enzyme inhibition assays .

Q. What mechanisms underlie the compound’s interactions with enzymes or receptors, and how can these be experimentally validated?

- Mechanistic studies :

- Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) .

- Fluorescence polarization : Measure ligand-receptor binding affinity (Kd) .

- Tools : Radiolabeled analogs or SPR (surface plasmon resonance) for real-time interaction monitoring .

Q. How can synthetic challenges, such as azetidine ring instability or side reactions, be addressed during scale-up?

- Solutions :

- Protection/deprotection strategies : Use Boc or Fmoc groups to stabilize the azetidine ring during synthesis .

- Continuous flow reactors : Improve reproducibility and reduce degradation in large-scale reactions .

- Troubleshooting : Monitor reaction intermediates via TLC or in situ IR to detect unwanted byproducts early .

Q. How should researchers resolve contradictions in reported reaction conditions or biological activity data across studies?

- Data reconciliation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.